![molecular formula C24H21N5O2S B2940985 N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-25-6](/img/structure/B2940985.png)

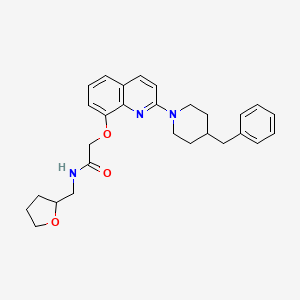

N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

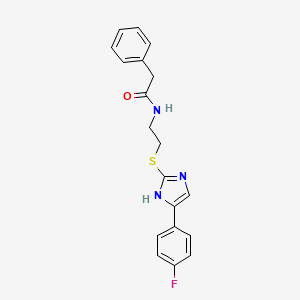

N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a triazoloquinazoline derivative that has shown promise in various biological assays, including anti-inflammatory, antitumor, and antiviral activities.

科学的研究の応用

Antiproliferative Agent in Cancer Research

This compound has been evaluated for its antiproliferative activities against various human cancer cell lines . Its structural framework, which includes the triazoloquinazolinone moiety, is of particular interest in the development of new cancer therapies.

Synthesis of Complex Molecules

The compound serves as a key intermediate in the synthesis of architecturally diverse and complex molecules. It is particularly useful in multistep, one-pot procedures that are atom-economical and minimize chemical waste .

Development of Privileged Scaffold Derivatives

As a privileged scaffold, this compound is suited for the preparation of molecular libraries that can lead to the discovery of new drugs. Its derivatives are found in a significant percentage of known drugs, making it a valuable target for medicinal chemistry .

Organic Light Emitting Diodes (OLEDs)

Derivatives of this compound have been used in the design of efficient thermally activated delayed fluorescence emitters for OLEDs. The compound’s structure allows for the spatial separation of electron densities, which is crucial for achieving a near-zero singlet–triplet splitting energy .

Anti-Diabetic Drug Synthesis

The compound’s derivatives have been applied in the efficient synthesis of key intermediates for anti-diabetic compounds. This showcases its role in the development of treatments for chronic conditions .

Antiviral Drug Development

Structural fragments of this compound are found in various compounds with biological activities, including antiviral drugs like Riamilovir (Triazavirin®), which is active against viruses such as SARS-CoV-2 (COVID-19) .

Eco-Compatible Catalysts and Reaction Conditions

The compound’s synthesis involves the use of eco-compatible catalysts and reaction conditions, highlighting its role in green chemistry initiatives .

Molecular Design for Luminescence Efficiency

In the field of molecular electronics, the compound is part of the molecular design that aims to increase the luminescence efficiency and stability of solution-processed OLEDs, particularly in star-shaped TADF emitters .

特性

IUPAC Name |

3-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2S/c1-16(2)17-12-14-18(15-13-17)25-22-20-10-6-7-11-21(20)29-23(26-22)24(27-28-29)32(30,31)19-8-4-3-5-9-19/h3-16H,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEVFQHAKRHTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)

![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)

![ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2940922.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940923.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2940924.png)